molecular formula C30H38N6O6 B10849344 H-Tyr-c[D-Orn-(D or L)Atc-Glu]-NH2

H-Tyr-c[D-Orn-(D or L)Atc-Glu]-NH2

Cat. No.: B10849344
M. Wt: 578.7 g/mol
InChI Key: IJZIWUAJVCVWNA-WAHOFHFDSA-N
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Description

H-Tyr-c[D-Orn-(D or L)Atc-Glu]-NH2 is a cyclic opioid peptide analogue. This compound is designed to investigate the effects of side chain conformational restriction on opioid receptor selectivity and stereospecificity. The compound contains tyrosine, ornithine, aminotetralin-2-carboxylic acid, and glutamic acid residues, forming a cyclic structure that influences its interaction with opioid receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-c[D-Orn-(D or L)Atc-Glu]-NH2 involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of SPPS and cyclization steps are crucial for efficient production. Advanced purification techniques, such as preparative HPLC, are employed to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

H-Tyr-c[D-Orn-(D or L)Atc-Glu]-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free thiol groups .

Scientific Research Applications

H-Tyr-c[D-Orn-(D or L)Atc-Glu]-NH2 has several scientific research applications:

    Chemistry: The compound is used to study the effects of side chain conformational restriction on peptide structure and function.

    Biology: It is employed in receptor binding assays to investigate opioid receptor selectivity and affinity.

    Medicine: The compound serves as a model for developing new opioid analgesics with improved selectivity and reduced side effects.

    Industry: It is used in the pharmaceutical industry for drug development and optimization.

Mechanism of Action

H-Tyr-c[D-Orn-(D or L)Atc-Glu]-NH2 exerts its effects by binding to opioid receptors, specifically the mu-opioid receptor. The cyclic structure of the peptide restricts the conformational flexibility of the side chains, enhancing receptor selectivity and affinity. The compound interacts with the receptor’s binding site, leading to activation or inhibition of downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high mu-opioid receptor selectivity and the loss of stereospecificity as a consequence of side chain conformational restriction. This makes it a valuable tool for studying the structure-activity relationships of opioid peptides .

Properties

Molecular Formula

C30H38N6O6

Molecular Weight

578.7 g/mol

IUPAC Name

(2S,5S,13R)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3,8,14-trioxospiro[1,4,9-triazacyclotetradecane-2,3'-2,4-dihydro-1H-naphthalene]-5-carboxamide

InChI

InChI=1S/C30H38N6O6/c31-22(16-18-7-9-21(37)10-8-18)27(40)34-24-6-3-15-33-25(38)12-11-23(26(32)39)35-29(42)30(36-28(24)41)14-13-19-4-1-2-5-20(19)17-30/h1-2,4-5,7-10,22-24,37H,3,6,11-17,31H2,(H2,32,39)(H,33,38)(H,34,40)(H,35,42)(H,36,41)/t22-,23-,24+,30-/m0/s1

InChI Key

IJZIWUAJVCVWNA-WAHOFHFDSA-N

Isomeric SMILES

C1C[C@H](C(=O)N[C@]2(CCC3=CC=CC=C3C2)C(=O)N[C@@H](CCC(=O)NC1)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N

Canonical SMILES

C1CC(C(=O)NC2(CCC3=CC=CC=C3C2)C(=O)NC(CCC(=O)NC1)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N

Origin of Product

United States

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